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molecular formula C14H17BrO4 B3032973 Diethyl 2-(2-bromobenzyl)malonate CAS No. 66192-11-8

Diethyl 2-(2-bromobenzyl)malonate

Cat. No. B3032973
M. Wt: 329.19 g/mol
InChI Key: GTTUKNWHBBEELY-UHFFFAOYSA-N
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Patent
US04699995

Procedure details

Diethyl malonate (77 g, 0.48 mol) was added to a stirred solution of sodium (10.2 g, 0.425 mol) in ethanol (800 ml) followed by 2-bromobenzyl bromide (100 g, 0.40 mol). Sodium bromide began to separate towards the end of the addition and the mixture became warm. The reaction was completed by refluxing on a steam bath for 3 hours and then cooling overnight. The bulk of the solvent was removed in vacuo, water was added and the product extracted into ether. After drying (CaCl2) and evaporation the product was distilled to give 93.28 g (71%) of material of bp0.2 130° C. (lit bp0.004 115°-120° C., F. G. Holliman and F. G. Mann J. Chem. Soc. 9, [1960]).
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[Na].[Br:13][C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[CH2:16]Br.[Br-].[Na+]>C(O)C>[Br:13][C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[CH2:16][CH:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8] |f:3.4,^1:11|

Inputs

Step One
Name
Quantity
77 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
10.2 g
Type
reactant
Smiles
[Na]
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=C(CBr)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate towards the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture became warm
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing on a steam bath for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The bulk of the solvent was removed in vacuo, water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the product extracted into ether
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
(CaCl2) and evaporation the product
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(CC(C(=O)OCC)C(=O)OCC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 93.28 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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